molecular formula C15H10F3N3O2S2 B11135975 N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11135975
M. Wt: 385.4 g/mol
InChI Key: NAVJBWYRWKFWMC-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a compound that features a thiazole ring, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide typically involves the reaction of 1,3-thiazole derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as zinc oxide nanoparticles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H10F3N3O2S2

Molecular Weight

385.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C15H10F3N3O2S2/c16-15(17,18)23-11-3-1-9(2-4-11)13-20-10(8-25-13)7-12(22)21-14-19-5-6-24-14/h1-6,8H,7H2,(H,19,21,22)

InChI Key

NAVJBWYRWKFWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=NC=CS3)OC(F)(F)F

Origin of Product

United States

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